
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
“N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1179935-12-6 . It has a molecular weight of 246.19 and its molecular formula is C10H9F3N2O2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 308.3±42.0 °C (Predicted), a density of 1.505±0.06 g/cm3 (Predicted), and a pKa of -4.32±0.20 (Predicted) .Scientific Research Applications
Environmental Impact and Degradation Processes
- Nitisinone Degradation Study : A study on the degradation of nitisinone, a chemical related to N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline, revealed its environmental impact and stability under various conditions. The study employed LC-MS/MS to identify the degradation products and assessed the stability of nitisinone and its by-products. It was found that nitisinone stability increased with increasing pH of the solution and the study provided insights into the environmental fate of similar chemicals (Barchańska et al., 2019).
Analytical and Catalytic Applications
- Wet Air Oxidation (WAO) Processes : Research on the Catalytic Wet Air Oxidation (CWAO) of nitrogenous compounds, often present in pharmaceutical and chemical industries, has highlighted the importance of this method in treating toxic nitrogen-containing compounds. This review emphasized the selectivity and mechanism of reactions, particularly regarding the conversion of various nitrogen forms and the treatment of nitrogenous organic compounds (Oliviero et al., 2003).
Applications in Synthesis and Drug Development
Synthesis of 2-(Azolyl)anilines : A comprehensive review of the synthesis of 2-(azolyl)anilines from 1942 to 2016 highlighted their role as 1,5-nucleophiles in cyclocondensation reactions and their biological activity. The study provides a significant insight into the synthetic and pharmaceutical applications of such compounds (Antypenko et al., 2017).
CO2 Fixation with Aniline Derivatives : Research into the use of carbon dioxide as a C1 feedstock in organic synthesis has shown that the cyclization of aniline derivatives with CO2 offers a promising and straightforward protocol. This process can lead to the synthesis of value-added chemicals from an economical and environmentally friendly resource (Vessally et al., 2017).
Nickel (II) Salicylhydroxamic Acid and Aniline Adducts : A review focused on the synthesis, spectroscopy, and antimicrobial activity of Nickel (II) Salicylhydroxamic acid and its aniline adducts, exploring the potential of these complexes in developing new antimicrobial agents (Aderonke et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTIGTKOZJEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




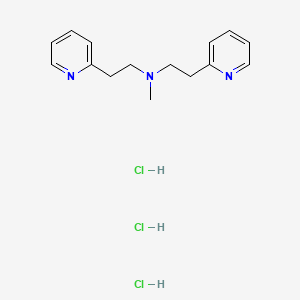



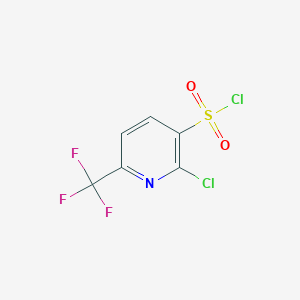
methyl}-2-phenyldiazene](/img/structure/B1425510.png)
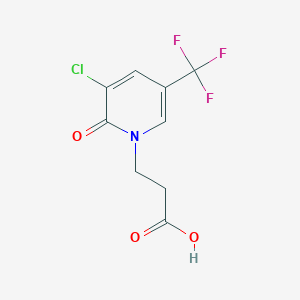
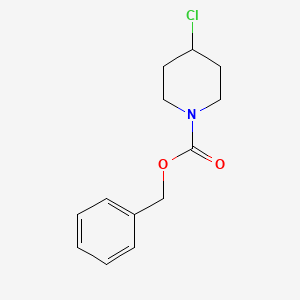
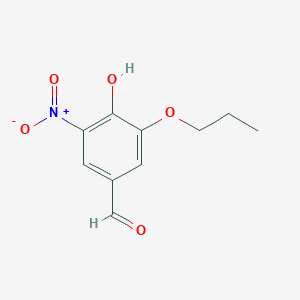

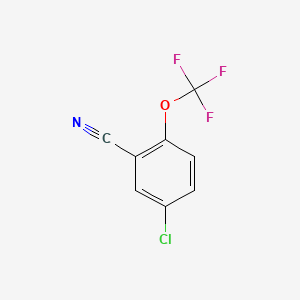
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)